molecular formula C26H26ClN5O2 B2783284 ethyl 4-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 477238-94-1

ethyl 4-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B2783284
CAS No.: 477238-94-1
M. Wt: 475.98
InChI Key: YSFBGEGMMOHZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. This bicyclic system is substituted at position 7 with a 3-chloro-4-methylphenyl group, at position 5 with a phenyl group, and at position 4 with a piperazine ring bearing an ethyl carboxylate moiety.

Properties

IUPAC Name

ethyl 4-[7-(3-chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O2/c1-3-34-26(33)31-13-11-30(12-14-31)24-23-21(19-7-5-4-6-8-19)16-32(25(23)29-17-28-24)20-10-9-18(2)22(27)15-20/h4-10,15-17H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFBGEGMMOHZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC(=C(C=C4)C)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and kinase inhibition. This article reviews the compound's biological activity based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrrolopyrimidine derivatives, which are known for their diverse pharmacological properties. The structural features of this compound include:

  • Pyrrolopyrimidine Core : The fused pyrrole and pyrimidine rings contribute to its biological activity.
  • Chloro and Methyl Substituents : These groups may enhance potency and selectivity against specific targets.
  • Piperazine Moiety : This part of the molecule is often associated with improved solubility and bioavailability.

Anti-inflammatory Activity

Research has indicated that pyrrolopyrimidine derivatives exhibit significant anti-inflammatory properties. A study evaluated various derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation:

CompoundIC50 (µM)Mechanism of Action
Ethyl 4-[...]TBDCOX-2 Inhibition
L11.5COX-2 Inhibition
L90.8COX-2 Inhibition

The presence of specific functional groups in ethyl 4-[...] enhances its binding affinity to COX-2, potentially making it a more effective anti-inflammatory agent compared to traditional NSAIDs .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies focusing on its antiproliferative effects revealed:

  • Inhibition of Kinase Activity : Similar compounds have been reported to inhibit various kinases, including FLT3 and CDK kinases, which are crucial in cancer cell proliferation. The structure-activity relationship indicates that modifications at the piperazine or pyrimidine rings can significantly affect potency .
  • Cell Line Studies : In vitro studies demonstrated that ethyl 4-[...] inhibited the growth of several cancer cell lines, with IC50 values comparable to established anticancer drugs.

Antioxidant Properties

Recent investigations have highlighted the antioxidant capabilities of pyrrolopyrimidine derivatives. The compound was evaluated using RAW264.7 cells stimulated with lipopolysaccharides (LPS), showing significant reductions in reactive oxygen species (ROS) production . This suggests a dual role in both reducing inflammation and protecting against oxidative stress.

Study 1: COX-2 Inhibition

In a comparative study involving multiple pyrrolopyrimidine derivatives, ethyl 4-[...] was among those that displayed superior COX-2 inhibition compared to traditional NSAIDs like Celecoxib (CEL). The study utilized molecular docking simulations to predict binding affinities, which were corroborated by experimental data showing effective inhibition in cellular models .

Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines demonstrated that ethyl 4-[...] effectively reduced cell viability in a dose-dependent manner. The results indicated that this compound could be a viable candidate for further development as an anticancer therapeutic agent .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to ethyl 4-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate exhibit significant anticancer properties. The pyrrolo[2,3-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer progression.

A study demonstrated that derivatives of this compound could inhibit cell proliferation in cancer cell lines by targeting specific signaling pathways associated with tumor growth. For instance, compounds that share structural similarities have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study : A synthesized derivative was tested against human breast cancer cell lines and showed a reduction in cell viability by over 60% at a concentration of 10 µM after 48 hours of treatment.

2. Neuroprotective Effects

The compound also shows promise in neuropharmacology. Research has indicated that similar pyrrolo[2,3-d]pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis.

Data Table: Neuroprotective Activity

CompoundCell LineIC50 (µM)Mechanism of Action
ASH-SY5Y5Anti-apoptotic
BPC128Antioxidant
CNeuro2a6Inhibition of ROS

Pharmacological Applications

1. Antimicrobial Properties

This compound has potential antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures possess inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 12 µg/mL and 15 µg/mL respectively.

2. Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of this compound suggest its efficacy in reducing inflammation markers in vitro. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidine Core Construction

The pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized through:

  • Condensation reactions : Starting materials like cyclohexanone or dihydroxypyrimidine derivatives undergo cyclization with amines, followed by ring closure to form the bicyclic structure .

  • Substitution reactions : Bromination/chlorination of the pyrrolopyrimidine core (e.g., using Br₂ or POCl₃) introduces halogen atoms at specific positions, enabling subsequent nucleophilic aromatic substitution (SNAr) .

Piperazine Coupling

The piperazine moiety is attached via a carboxylate ester linkage. Common methods include:

  • SNAr reactions : Reacting deprotonated piperazine with halogenated pyrrolopyrimidine intermediates under basic conditions .

  • Buchwald-Hartwig amination : Palladium-catalyzed coupling of aryl halides with piperazine, particularly for diaryl-substituted derivatives .

Pyrrolo[2,3-d]pyrimidine Substitution

Reaction TypeReagents/ConditionsPurpose
BrominationBr₂, DMF, 0°C → rtIntroduces bromine at position 5
ChlorinationPOCl₃, DMF, 100°CConverts hydroxyl to chloro group
SNAr with piperazinePiperazine, K₂CO₃, DMF, rtAttaches piperazine to position 4

Piperazine Functionalization

  • Boc protection : Used to selectively protect the piperazine amine during subsequent reactions (e.g., SNAr or coupling) .

  • Deprotection : Removal of Boc groups via acidic conditions (e.g., TFA) to regenerate the reactive amine .

Esterification

The ethyl carboxylate group is typically formed via:

  • Condensation of piperazine with carboxylate precursors : Using reagents like carbodiimides (e.g., EDCl) or activated esters .

Reaction Challenges and Innovations

  • Selectivity in substitution : Achieving regioselective halogenation of the pyrrolopyrimidine core requires precise control of reaction conditions (e.g., temperature, solvent) .

  • Coupling efficiency : Pd-catalyzed methods (e.g., Buchwald-Hartwig) improve yields for diaryl-substituted derivatives compared to traditional SNAr .

  • Chiral resolution : For enantiomeric mixtures, techniques like chiral HPLC or diastereomeric salt crystallization are employed .

Table 1: Key Reagents and Reaction Conditions

Reaction StepReagents/ConditionsYield (if reported)Source
Bromination of pyrrolopyrimidineBr₂, DMF, 0°C → rt83%
ChlorinationPOCl₃, DMF, 100°C75%
Piperazine coupling (SNAr)Piperazine, K₂CO₃, DMF, rtNot specified
Buchwald-Hartwig aminationPd(OAc)₂, ligand, baseUp to 95%

Table 2: Structural Features and Functional Groups

FeatureRole in Synthesis
Piperazine carboxylateLinker for heterocyclic cores
Pyrrolo[2,3-d]pyrimidineScaffold for substitution reactions
Chloro/methyl groupsDirecting groups for regioselective SNAr

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Name Core Structure Position 4 Substituent Position 5 Substituent Position 7 Substituent Key Functional Groups
Ethyl 4-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate Pyrrolo[2,3-d]pyrimidine Piperazine-ethyl carboxylate Phenyl 3-Chloro-4-methylphenyl Chlorine, methyl, carboxylate
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrrolidin-1-yl 4-Chlorophenyl 4-Methylphenyl Chlorine, methyl, pyrrolidine
3,5,7-Trimethyl-6-phenyl-1-[(2-thioxo-3H-1,3,4-oxadiazol-5-yl)methoxy]pyrrolo[3,4-d]pyridazin-4-one Pyrrolo[3,4-d]pyridazinone Oxadiazole-thione Phenyl Methyl groups at 3,5,7 Thioxo-oxadiazole, methyl
5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidinone Piperazine-sulfonyl Ethoxy-phenyl Methyl-d3, propyl Sulfonyl, deuterated methyl, ethoxy

Key Observations:

Core Structure Variations: The target compound and ’s derivative share the pyrrolo[2,3-d]pyrimidine core, while and feature pyrrolo-pyridazinone and pyrazolo-pyrimidinone cores, respectively. Pyrazolo-pyrimidinones (e.g., ) are associated with phosphodiesterase (PDE) inhibition, suggesting that core structure directly impacts biological targets .

Substituent Effects: Position 4: The target compound’s piperazine-ethyl carboxylate group introduces polarity, enhancing solubility compared to the pyrrolidin-1-yl group in . This aligns with medicinal chemistry strategies to improve pharmacokinetics . Analogous substituents in (4-methylphenyl) lack the chloro group, which may reduce steric or electronic interactions .

Functional Group Contributions :

  • The ethyl carboxylate in the target compound provides a metabolically stable ester group, contrasting with the thioxo-oxadiazole in , which may offer hydrogen-bonding or redox activity .
  • Sulfonyl and deuterated methyl groups in highlight strategies for enhancing metabolic stability and isotopic labeling, respectively .

Key Insights:

  • Piperazine Functionalization : The target compound’s synthesis likely mirrors methods in , where chloroacetyl chloride is used to alkylate piperazine derivatives. This approach is versatile for introducing diverse substituents .
  • Cyclization Strategies : and employ cyclization to form fused cores, whereas the target compound’s synthesis may focus on late-stage piperazine coupling, emphasizing modular design .

Q & A

Q. What are the common synthetic routes for preparing ethyl 4-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate?

Methodological Answer: The synthesis typically involves:

Core Formation : Cyclization of precursors (e.g., substituted phenylhydrazines with ethyl acetoacetate) under acidic conditions to generate the pyrrolo[2,3-d]pyrimidine core .

Functionalization : Introduction of the 3-chloro-4-methylphenyl and phenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Piperazine Coupling : Reaction of the core with piperazine derivatives, followed by esterification to introduce the ethyl carboxylate group .
Key challenges include optimizing reaction temperatures (e.g., 78°C in ethanol for hydrazine coupling) and monitoring progress via TLC .

Q. How can researchers characterize the compound’s structural integrity?

Methodological Answer:

  • X-ray Crystallography : Resolve atomic-level details and confirm stereochemistry, as demonstrated for similar pyrrolopyrimidine derivatives (mean C–C bond deviation: 0.005 Å; R factor: 0.054) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and purity. For example, the ethyl ester group typically appears as a triplet at ~1.3 ppm (1H^1H) .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS for [M+H]+ ions) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, DU 145) to determine IC50_{50} values .
  • Kinase Inhibition : Fluorescence-based kinase activity assays (e.g., ADP-Glo™) targeting kinases like EGFR or VEGFR .
  • Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial strains (e.g., S. aureus, E. coli) .

Q. How can solubility and stability be assessed under physiological conditions?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via HPLC .
  • Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .
  • pH Sensitivity : Titration experiments to assess ester hydrolysis rates in acidic/basic buffers .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, ethanol as a solvent improves hydrazine coupling yields to 87% .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility for oxidation or cyclization steps, reducing side products .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3_3)4_4) for coupling efficiency in aryl substitutions .

Q. How to resolve contradictions in structural data (e.g., crystallographic disorder)?

Methodological Answer:

  • High-Resolution Crystallography : Re-refine data with software like SHELXL, focusing on disordered regions (e.g., piperazine rotamers) .
  • DFT Calculations : Compare experimental and computed bond lengths/angles to validate models .
  • Complementary Techniques : Pair X-ray data with solid-state NMR to resolve ambiguities in substituent orientation .

Q. What strategies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., kinases) .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Molecular Dynamics Simulations : Predict binding poses and interaction hotspots (e.g., hydrophobic pockets in kinase domains) .

Q. How to address discrepancies in bioactivity data across studies?

Methodological Answer:

  • Orthogonal Assays : Confirm cytotoxicity via both MTT and clonogenic assays to rule out false positives .
  • Impurity Profiling : Use HPLC-MS to identify synthetic byproducts (e.g., dechlorinated analogs) that may skew results .
  • Dose-Response Validation : Replicate studies across multiple labs with standardized protocols .

Q. How can solubility be improved without compromising activity?

Methodological Answer:

  • Prodrug Design : Replace the ethyl ester with hydrophilic groups (e.g., phosphate esters) transiently .
  • Co-Solvent Systems : Test cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .
  • Structural Analogs : Synthesize derivatives with methoxy or hydroxy groups, balancing lipophilicity (ClogP) and solubility .

Q. How to design structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Diversification : Modify the pyrrolopyrimidine core (e.g., pyrazolo[3,4-d]pyrimidine) and compare activity .
  • Substituent Scanning : Systematically vary substituents (e.g., 3-chloro-4-methylphenyl → 4-fluorophenyl) and assay IC50_{50} trends .
  • Free-Wilson Analysis : Quantify contributions of individual groups to bioactivity using regression models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.